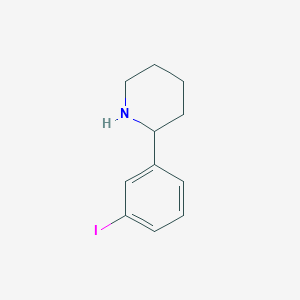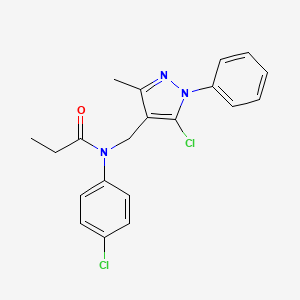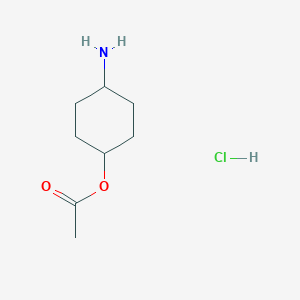![molecular formula C18H17NO4 B13419998 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid](/img/structure/B13419998.png)
4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic acid is an organic compound with the molecular formula C18H17NO4. It is known for its unique structure, which includes a butanoic acid backbone with an amino group substituted by a 2-oxo-1,2-diphenylethyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic acid can be achieved through several methods. One common approach involves the aldol condensation reaction between glyoxylic acid and a methyl ketone derivative. This reaction can be facilitated by microwave-assisted techniques, which provide the desired product in moderate to excellent yields . The reaction conditions vary depending on the nature of the methyl ketone substituent, with aryl derivatives reacting best using tosic acid and aliphatic substrates reacting best with pyrrolidine and acetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions under optimized conditions to ensure high yield and purity. The use of microwave-assisted synthesis can be scaled up for industrial applications, providing an efficient and cost-effective method for producing this compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, forming alcohol derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic acid has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, allowing the preparation of various complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activity and signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Oxo-4-[(1-phenylethyl)amino]-2-butenoic acid: Similar structure but with a different substituent on the amino group.
4-Oxo-4H-1-benzopyran-2-carboxylic acid: Contains a benzopyran ring instead of the diphenylethyl group.
5-methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid: Features a furan ring and a phenyl group.
Uniqueness
4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of oxo and amino groups, along with the diphenylethyl substituent, makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C18H17NO4 |
|---|---|
Poids moléculaire |
311.3 g/mol |
Nom IUPAC |
4-oxo-4-[(2-oxo-1,2-diphenylethyl)amino]butanoic acid |
InChI |
InChI=1S/C18H17NO4/c20-15(11-12-16(21)22)19-17(13-7-3-1-4-8-13)18(23)14-9-5-2-6-10-14/h1-10,17H,11-12H2,(H,19,20)(H,21,22) |
Clé InChI |
DWTJSWZBVRWCKG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)NC(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[[(2R,3S,4R,5R)-5-(6-amino-2-methylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13419920.png)









![Ethyl N-[3-[bis(2-chloroethyl)amino]-N-[N-(4-fluoro-3-phenyl-L-alanyl)glycyl]-3-phenyl-L-alanyl]-L-norvalinate](/img/structure/B13419992.png)


